1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
It is known to be a related compound of tofacitinib , which is a selective inhibitor of the Janus kinase 1 (JAK1) .
Mode of Action
As a related compound of Tofacitinib , it may interact with its target in a similar manner. Tofacitinib works by inhibiting JAK1, thereby interfering with the JAK-STAT signaling pathway, which is involved in the process of inflammation and immune response.
Biochemical Pathways
Given its potential relation to tofacitinib , it might impact the JAK-STAT signaling pathway. This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Result of Action
If it acts similarly to Tofacitinib , it may result in the reduction of inflammatory and immune responses.
Action Environment
It is generally recommended to store the compound in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride and triethylamine in toluene at 35°C . The reaction mixture is then treated with sodium triacetoxyborohydride and glacial acetic acid to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives
Scientific Research Applications
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
- 1-Benzyl-N,4-dimethylpiperidin-3-amine
- 1-Benzyl-4-methylpiperidin-3-one
- N,4-Dimethyl-1-benzyl-3-piperidinamine
Comparison: 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability compared to its base form . Additionally, its specific stereochemistry (3R,4R) or (3S,4S) configuration can significantly influence its biological activity and interactions with molecular targets .
Properties
CAS No. |
1228879-37-5 |
---|---|
Molecular Formula |
C14H23ClN2 |
Molecular Weight |
254.80 g/mol |
IUPAC Name |
1-benzyl-N,4-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-7,12,14-15H,8-11H2,1-2H3;1H |
InChI Key |
FVRZQLQXDPJADE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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